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molecular formula C8H14O3 B8337793 3-Hydroxy-2-methylhept-6-enoic acid

3-Hydroxy-2-methylhept-6-enoic acid

Cat. No. B8337793
M. Wt: 158.19 g/mol
InChI Key: XRCUITALSVXVTA-UHFFFAOYSA-N
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Patent
US07947738B2

Procedure details

Ethyl 3-hydroxy-2-methylhept-6-enoate (6.11 g, 32.8 mmol) was dissolved in a 2 N potassium hydroxide-methanol solution (100 mL), and the mixture was stirred at room temperature for 2 hours and then left overnight. The methanol was distilled off under reduced pressure, and the residue was diluted with water, then washed with methylene chloride, and then neutralized with dilute hydrochloric acid. The aqueous layer was subjected to extraction with ethyl acetate, and the extract was washed with water and saturated saline and dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure to obtain the compound of interest as a pale yellow oil (5.46 g).
Name
Ethyl 3-hydroxy-2-methylhept-6-enoate
Quantity
6.11 g
Type
reactant
Reaction Step One
Name
potassium hydroxide methanol
Quantity
100 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:10][CH2:11][CH:12]=[CH2:13])[CH:3]([CH3:9])[C:4]([O:6]CC)=[O:5]>[OH-].[K+].CO>[OH:1][CH:2]([CH2:10][CH2:11][CH:12]=[CH2:13])[CH:3]([CH3:9])[C:4]([OH:6])=[O:5] |f:1.2.3|

Inputs

Step One
Name
Ethyl 3-hydroxy-2-methylhept-6-enoate
Quantity
6.11 g
Type
reactant
Smiles
OC(C(C(=O)OCC)C)CCC=C
Name
potassium hydroxide methanol
Quantity
100 mL
Type
solvent
Smiles
[OH-].[K+].CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
The methanol was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with water
WASH
Type
WASH
Details
washed with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was subjected to extraction with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(C(C(=O)O)C)CCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 5.46 g
YIELD: CALCULATEDPERCENTYIELD 105.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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